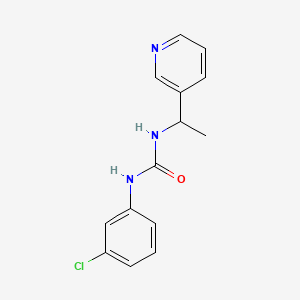
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea, also known as DBU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. DBU is a highly specific inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream substrates, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to have a high degree of selectivity for CK2, with minimal off-target effects on other protein kinases. In addition, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has good pharmacokinetic properties, with high oral bioavailability and a long half-life. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been well-tolerated in animal studies and has shown no significant toxicity or adverse effects.
Advantages and Limitations for Lab Experiments
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea is a useful tool for studying the role of CK2 in various cellular processes. Its high selectivity and good pharmacokinetic properties make it a valuable compound for in vitro and in vivo studies. However, its use in clinical trials is limited by its low solubility and potential toxicity at high doses.
Future Directions
Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea could focus on developing more potent and selective inhibitors of CK2, as well as exploring its therapeutic potential in other diseases such as viral infections and metabolic disorders. In addition, the development of new methods for delivering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea to target tissues could enhance its efficacy and reduce potential toxicity. Finally, further studies on the molecular mechanisms underlying the effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea could provide insights into the regulation of CK2 and its role in disease pathogenesis.
Synthesis Methods
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with 3-methyl-2-pyridyl isocyanate in the presence of a coupling reagent. The resulting intermediate is then treated with a reducing agent to obtain the final product, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer, and its inhibition by 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to induce apoptosis and inhibit cell proliferation. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. In addition, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-2-6-16-14(10)18-15(19)17-11-4-5-12-13(9-11)21-8-7-20-12/h2-6,9H,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBYYDHIKOQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)


![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)
![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)


